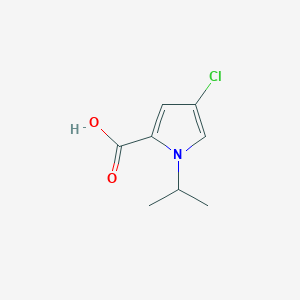

4-Chloro-1-isopropyl-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC17463476

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClNO2 |

|---|---|

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | 4-chloro-1-propan-2-ylpyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H10ClNO2/c1-5(2)10-4-6(9)3-7(10)8(11)12/h3-5H,1-2H3,(H,11,12) |

| Standard InChI Key | RDBDXRHCERDZLN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C=C1C(=O)O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a pyrrole ring substituted at the 1-position with an isopropyl group (), a chlorine atom at the 4-position, and a carboxylic acid moiety () at the 2-position . This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

The chlorine atom enhances electrophilic substitution resistance, while the isopropyl group contributes steric bulk, potentially hindering π-stacking interactions common in pyrrole-based systems .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but may degrade upon prolonged exposure to light or moisture. The carboxylic acid group facilitates salt formation with bases, enhancing solubility in polar solvents .

Spectroscopic Characterization

-

NMR: NMR signals for the isopropyl group appear as a septet (~2.9 ppm) and doublets (1.2–1.4 ppm). The pyrrole ring protons resonate between 6.5–7.5 ppm .

-

IR: Stretching vibrations at ~1700 cm (C=O), 2900 cm (C-H aliphatic), and 750 cm (C-Cl) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s scaffold is analogous to pyrrole derivatives used in antiviral and antibiotic agents . Chlorination often enhances metabolic stability, making it a candidate for prodrug development.

Material Science

Its planar pyrrole core and substituent diversity suggest utility in organic semiconductors or metal-organic frameworks (MOFs), though empirical studies are lacking.

| Precaution | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, lab coat |

| Ventilation | Use fume hood |

| Storage | Cool, dry, away from oxidizers |

| Disposal | Follow local regulations |

Future Directions and Challenges

Scalable synthesis and thorough toxicological profiling are prerequisites for commercial adoption. Computational studies could predict biological targets, while partnerships between academia and industry may accelerate application discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume